Palustrine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

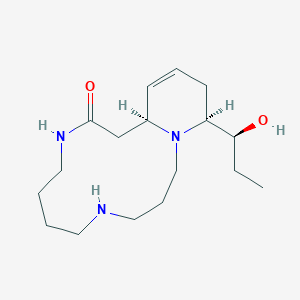

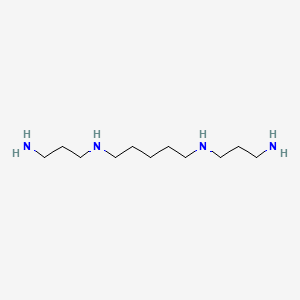

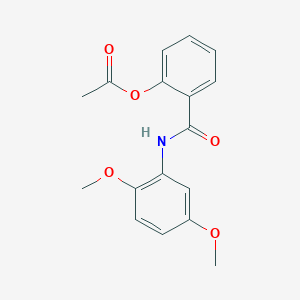

Palustrine is a piperidine alkaloid found in the equisetum palustre plant species, which grows in North America and Eurasia. It is often consumed by livestock through these plants and is harmful due to its low lethal dose (LD50) of only 50 milligrams per kilogram and its content in the plants of about 500 milligrams per kilogram of dry plant weight . This compound was first isolated in 1948, and its structure was confirmed by its first total synthesis in 1984 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of palustrine involves several steps, starting with the isomerization of ethyl sorbate by deprotonation and subsequent reprotonation at -78 degrees Celsius to give the kinetic product . This is followed by the reduction of the ester to the alcohol using lithium aluminum hydride . The alcohol is then esterified with 2-azidoacetic acid via Steglich esterification to obtain the olefin azide product . The key step in the synthesis is the formation of aziridine from double bonds and azides, which can be achieved through nitrene formation via UV irradiation or 1,3-dipolar cycloaddition .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its toxicity and limited commercial applications. the synthetic routes described above can be scaled up for industrial production with appropriate safety measures.

Chemical Reactions Analysis

Types of Reactions

Palustrine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound to its corresponding reduced forms.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Palustrine has several scientific research applications, including:

Chemistry: Used as a model compound in synthetic organic chemistry to study reaction mechanisms and develop new synthetic routes.

Medicine: Investigated for its potential pharmacological properties, although its toxicity limits its use.

Industry: Limited industrial applications due to its toxicity, but it can be used in research and development of new chemical processes.

Mechanism of Action

The mechanism of action of palustrine involves its interaction with molecular targets in biological systems. It is known to interfere with cellular processes, leading to toxic effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect neurotransmitter systems and cellular metabolism.

Comparison with Similar Compounds

Palustrine is unique among piperidine alkaloids due to its high toxicity and specific structure. Similar compounds include:

Coniine: Another piperidine alkaloid found in poison hemlock, known for its toxic effects.

Lobeline: A piperidine alkaloid found in Lobelia inflata, used in smoking cessation treatments.

Piperine: An alkaloid found in black pepper, known for its pungent taste and potential health benefits.

This compound stands out due to its specific toxic effects and limited applications compared to these similar compounds.

Properties

CAS No. |

22324-44-3 |

|---|---|

Molecular Formula |

C17H31N3O2 |

Molecular Weight |

309.4 g/mol |

IUPAC Name |

(13S)-17-[(1S)-1-hydroxypropyl]-1,5,10-triazabicyclo[11.4.0]heptadec-14-en-11-one |

InChI |

InChI=1S/C17H31N3O2/c1-2-16(21)15-8-5-7-14-13-17(22)19-11-4-3-9-18-10-6-12-20(14)15/h5,7,14-16,18,21H,2-4,6,8-13H2,1H3,(H,19,22)/t14-,15?,16+/m1/s1 |

InChI Key |

YBZUGUWOQLUNKD-TUOGLVOQSA-N |

SMILES |

CCC(C1CC=CC2N1CCCNCCCCNC(=O)C2)O |

Isomeric SMILES |

CC[C@@H](C1CC=C[C@H]2N1CCCNCCCCNC(=O)C2)O |

Canonical SMILES |

CCC(C1CC=CC2N1CCCNCCCCNC(=O)C2)O |

Synonyms |

palustrine |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-[3-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B1229077.png)

![2-(2-Furanylmethylamino)benzoic acid [2-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-oxoethyl] ester](/img/structure/B1229084.png)

![11-Benzyl-22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol](/img/structure/B1229085.png)